4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-carbinol derivatives.
Substitution: Various substituted phenyl-pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
131967-19-6 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
InChI Key |
YLMFJJFSWLRZRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC |
Synonyms |
4-(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.